Azo fuchsine

Description

The exact mass of the compound Azo fuchsine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Azo fuchsine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azo fuchsine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

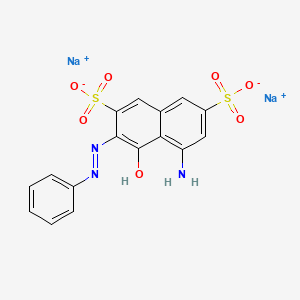

IUPAC Name |

disodium;5-amino-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O7S2.2Na/c17-12-8-11(27(21,22)23)6-9-7-13(28(24,25)26)15(16(20)14(9)12)19-18-10-4-2-1-3-5-10;;/h1-8,20H,17H2,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQJVOKWHGUAUHK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3Na2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044562 | |

| Record name | D&C Red No. 33 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3567-66-6 | |

| Record name | D & C Red No. 33 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D&C Red No. 33 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 5-amino-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D&C RED NO. 33 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DBA0SBB0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Azo Fuchsine (Acid Red 33) via Diazotization and Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the synthesis of Azo fuchsine, also known as Acid Red 33 or C.I. 17200. The synthesis is a classic example of an azo coupling reaction, a cornerstone of industrial organic chemistry, involving a two-step diazotization and coupling process. This guide details the underlying chemistry, provides a comprehensive experimental protocol, and presents quantitative data for reproducibility.

Introduction to Azo Fuchsine

Azo fuchsine is a synthetic red azo dye characterized by the presence of an azo group (–N=N–) connecting two aromatic moieties. Its formal IUPAC name is disodium 5-amino-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-disulfonate. Due to its vibrant color and water solubility conferred by the sulfonic acid groups, it finds applications in various fields, including as a colorant in cosmetics and personal care products, and as a biological stain in histology for distinguishing muscle tissue, collagen, and cell nuclei.[1] The broader class of azo compounds is also under investigation for various biomedical applications, including imaging, drug delivery, and as potential antibacterial and anticancer agents.[2][3]

The synthesis route is a robust and well-established procedure involving the diazotization of a primary aromatic amine followed by its electrophilic coupling with an electron-rich aromatic compound.[1] For Azo fuchsine, the precursor molecules are aniline and 5-amino-4-hydroxy-2,7-naphthalenedisulfonic acid, commonly known as H-acid.[4]

The Synthetic Pathway

The synthesis of Azo fuchsine is achieved in two primary stages:

-

Diazotization: Aniline is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). This reaction converts the primary amino group of aniline into a highly reactive diazonium salt (benzenediazonium chloride). The low temperature is critical to prevent the unstable diazonium salt from decomposing.

-

Azo Coupling: The electrophilic diazonium salt is then introduced to a solution of the coupling component, H-acid, under alkaline conditions (pH 8-9). The electron-rich H-acid undergoes electrophilic aromatic substitution, where the diazonium ion attacks the ring to form the stable azo linkage, resulting in the Azo fuchsine molecule.[4][5]

The overall chemical transformation is depicted below.

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of Azo fuchsine, adapted from established procedures for aniline diazotization and coupling with H-acid.[5]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Mass/Volume |

| Aniline | 93.13 | 0.1 | 9.3 g (9.1 mL) |

| Hydrochloric Acid (30%) | 36.46 | 0.27 | 33.5 g (28.2 mL) |

| Sodium Nitrite (NaNO₂) | 69.00 | 0.1 | 23 g (in 30% solution) |

| H-acid (monosodium salt) | 341.3 | 0.1 | 34.1 g |

| Sodium Carbonate (Na₂CO₃) | 105.99 | - | 14.3 g |

| Urea | 60.06 | - | As needed |

| Sodium Chloride (NaCl) | 58.44 | - | 100 g |

| Water (distilled) | 18.02 | - | ~400 mL |

| Ice | - | - | As needed |

Equipment

-

1 L Beaker or Flask

-

Stirring mechanism (magnetic or mechanical)

-

Ice bath

-

pH meter or indicator paper (Congo red, brilliant yellow)

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Step-by-Step Procedure

The experimental workflow is outlined in the diagram below.

Part 1: Diazotization of Aniline

-

In a 1 L beaker, dissolve 9.3 g (0.1 moles) of aniline in a solution of 33.5 g of 30% hydrochloric acid and 100 mL of water.

-

Cool the solution to 0 °C in an ice bath. Add ice directly to the mixture to compensate for the exothermic nature of the upcoming reaction (approximately 85 g of ice).

-

Slowly add a 30% solution of sodium nitrite (containing 23 g NaNO₂) dropwise while stirring vigorously. Critically, maintain the internal temperature below 5 °C throughout the addition.

-

Continuously monitor the reaction to ensure it remains acidic (positive test on Congo red paper) and contains a slight excess of nitrous acid (positive test on starch-iodide paper).

-

After the complete addition of nitrite, continue stirring the reaction mixture for 4-5 hours in the ice bath to ensure the reaction goes to completion.

-

Destroy the excess nitrous acid by adding small portions of urea until a negative test on starch-iodide paper is observed.

Part 2: Azo Coupling with H-Acid

-

In a separate beaker, dissolve 34.1 g (0.1 moles) of the monosodium salt of H-acid in 280 mL of water. The initial pH should be between 6 and 7.

-

Add 14.3 g of sodium carbonate (Na₂CO₃) to the H-acid solution, followed by approximately 100 g of ice to cool the mixture to 0 °C. The solution should now be alkaline.

-

While stirring the alkaline H-acid solution, add the previously prepared benzenediazonium chloride solution dropwise over a period of 20 minutes.

-

During the coupling reaction, maintain a slightly alkaline pH of 8-9. This can be monitored using brilliant yellow indicator paper, which should turn red. Adjust with sodium carbonate if necessary.

-

After the addition is complete, continue to stir the mixture for 2 hours at a temperature of 15-20 °C. Check for the absence of the diazonium salt to confirm reaction completion.

Part 3: Isolation and Purification

-

Heat the reaction mixture to 60 °C with stirring.

-

Induce precipitation of the dye by "salting out": add 100 g of sodium chloride (NaCl) and stir for one hour.

-

Cool the mixture to 20 °C and collect the precipitated Azo fuchsine by filtration.

-

Wash the filter cake with a saturated NaCl solution to remove impurities.

-

Dry the purified product in an oven at 60-80 °C.

Quantitative Data and Characterization

The synthesis process, when carefully controlled, provides a good yield of Azo fuchsine. Key reaction parameters and expected outcomes are summarized below.

| Parameter | Value / Observation | Reference |

| Diazotization Temperature | 0-5 °C | [5] |

| Coupling pH | 8 - 9 (Alkaline) | [4][5] |

| Coupling Temperature | 15 - 20 °C | [5] |

| Expected Yield | ~77.5% | [5] |

| Appearance | Fine red powder | [6] |

| Purity (Post-Purification) | >97% achievable | [4] |

Purification is a critical step, as side reactions can lead to impurities. High-speed counter-current chromatography (HSCCC) has been shown to be an effective method for obtaining high-purity (>97%) Azo fuchsine for analytical and research purposes.[4] For most applications, purification by salting out is sufficient.

Applications in Research and Development

While widely used as a colorant, Azo fuchsine (Acid Red 33) and related azo compounds have several applications relevant to scientific research and drug development:

-

Histological Staining: It is a component of various trichrome staining methods used to differentiate cellular components in tissue samples, which is fundamental in pathology and biomedical research.[1]

-

Analytical Reagents: The ability of azo dyes to form colored complexes makes them useful as indicators and reagents in analytical chemistry.[1]

-

Drug Delivery Research: The azo bond is susceptible to reduction by azoreductase enzymes present in the gut microbiome. This property is being explored for colon-targeted drug delivery, where a drug is attached to an azo compound, which remains intact until it reaches the colon, where the azo bond is cleaved, releasing the active drug.[7]

-

Development of Novel Therapeutics: Azo compounds have been investigated for a range of bioactivities, including antibacterial, antifungal, and anticancer properties, making them interesting scaffolds for drug discovery.[2]

Conclusion

The synthesis of Azo fuchsine via the diazotization of aniline and subsequent coupling with H-acid is a robust and scalable process. Success hinges on the careful control of key reaction parameters, particularly maintaining low temperatures during diazotization to ensure the stability of the diazonium salt intermediate and controlling the pH during the coupling step to facilitate the electrophilic aromatic substitution. The resulting dye has established applications and its underlying chemical structure continues to be a platform for innovation in biomedical and materials science. This guide provides the foundational knowledge for the successful synthesis and potential application of Azo fuchsine in a research and development setting.

References

- 1. Azo fuchsine | 3567-66-6 | Benchchem [benchchem.com]

- 2. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preparative separation and identification of novel subsidiary colors of the color additive D&C Red No. 33 (Acid Red 33) using spiral high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 6. Acid Red 33 - Descrizione [tiiips.com]

- 7. Reductive metabolism of azo dyes and drugs: Toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nexus of Azo Fuchsine and Biological Macromolecules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate mechanisms governing the binding of Azo fuchsine, a prominent member of the azo dye family, to biological macromolecules. Understanding these interactions is paramount for various applications, ranging from histological staining to assessing the potential bioactivities and toxicological profiles of such compounds. While specific quantitative data for Azo fuchsine remains elusive in publicly accessible literature, this paper will present a comprehensive overview of the binding principles using a closely related azo dye, Acid Red 14, as a case study. The methodologies and principles described herein are broadly applicable to the study of Azo fuchsine and other similar molecules.

Core Principles of Azo Dye-Macromolecule Interactions

The binding of azo dyes to biological macromolecules, such as proteins and nucleic acids, is predominantly a non-covalent affair, driven by a symphony of intermolecular forces. These interactions are crucial in determining the dye's localization, stability, and potential biological effects. The primary forces at play include:

-

Hydrophobic Interactions: The aromatic rings inherent in the structure of azo dyes like Azo fuchsine are hydrophobic. They tend to seek out and associate with nonpolar pockets on the surface of proteins, shielding themselves from the aqueous environment. This is often a major driving force for binding.

-

Hydrogen Bonding: The azo group (-N=N-) and other functional groups present on the dye molecule, such as hydroxyl (-OH) and amino (-NH2) groups, can act as hydrogen bond donors or acceptors. They form specific hydrogen bonds with polar residues on the surface of macromolecules.

-

Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules, arising from transient fluctuations in electron distribution. While individually weak, the cumulative effect of numerous van der Waals interactions can significantly contribute to the overall binding affinity.

-

Electrostatic Interactions: Depending on the pH of the medium and the pKa of the functional groups, both the azo dye and the biological macromolecule can carry charges. The electrostatic attraction or repulsion between these charged groups plays a significant role in the initial association and orientation of the dye.

Quantitative Analysis of Azo Dye-Protein Binding: A Case Study of Acid Red 14 and Pepsin

Due to the lack of specific binding data for Azo fuchsine, we present a summary of the quantitative analysis of the interaction between another azo dye, Acid Red 14, and the digestive enzyme pepsin. This data, obtained through fluorescence spectroscopy at different temperatures, provides valuable insights into the thermodynamics and affinity of the binding process.[1]

Table 1: Binding and Thermodynamic Parameters for the Interaction of Acid Red 14 with Pepsin [1]

| Temperature (K) | Binding Constant (K a ) (L·mol⁻¹) | Number of Binding Sites (n) | ΔG (kJ·mol⁻¹) | ΔH (kJ·mol⁻¹) | ΔS (J·mol⁻¹·K⁻¹) |

| 298 | 1.85 x 10⁵ | 1.02 | -29.98 | -15.23 | 49.49 |

| 303 | 1.53 x 10⁵ | 1.01 | -30.23 | -15.23 | 49.50 |

| 308 | 1.27 x 10⁵ | 1.00 | -30.47 | -15.23 | 49.48 |

Data from Zhao et al., Luminescence, 2017.[1]

The negative values of the Gibbs free energy (ΔG) indicate that the binding of Acid Red 14 to pepsin is a spontaneous process.[1] The negative enthalpy change (ΔH) and positive entropy change (ΔS) suggest that both hydrogen bonding and van der Waals forces, as well as hydrophobic interactions, play a crucial role in the binding process.[1] The number of binding sites (n) being approximately 1 suggests a 1:1 binding stoichiometry between the dye and the protein.[1]

Experimental Protocols for Studying Azo Fuchsine-Macromolecule Interactions

A multi-pronged approach employing various biophysical techniques is essential to comprehensively characterize the binding of Azo fuchsine to biological macromolecules. Below are detailed methodologies for key experiments.

Fluorescence Quenching Titration

This technique is used to determine the binding constant and stoichiometry of the interaction by monitoring the quenching of the intrinsic fluorescence of a protein (typically from tryptophan and tyrosine residues) upon the addition of the dye.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the target protein (e.g., Bovine Serum Albumin, BSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The protein concentration should be accurately determined.

-

Prepare a stock solution of Azo fuchsine in the same buffer.

-

-

Instrumentation Setup:

-

Use a spectrofluorometer.

-

Set the excitation wavelength to 280 nm or 295 nm to selectively excite tryptophan residues.

-

Record the emission spectra in the range of 300-400 nm.

-

-

Titration:

-

Place a known volume of the protein solution in a quartz cuvette.

-

Record the initial fluorescence spectrum.

-

Make successive additions of small aliquots of the Azo fuchsine stock solution to the cuvette.

-

After each addition, mix gently and allow the system to equilibrate for a few minutes before recording the fluorescence spectrum.

-

-

Data Analysis:

-

Correct the fluorescence intensity for the inner filter effect caused by the absorbance of Azo fuchsine at the excitation and emission wavelengths.

-

Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).

-

For static quenching, calculate the binding constant (K a ) and the number of binding sites (n) using the double logarithm regression curve.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to investigate conformational changes in the secondary structure of a protein upon binding to a ligand like Azo fuchsine.

Methodology:

-

Sample Preparation:

-

Prepare solutions of the protein and the Azo fuchsine-protein complex in a suitable buffer that has low absorbance in the far-UV region.

-

The final protein concentration should be in the range of 0.1-0.2 mg/mL.

-

-

Instrumentation and Measurement:

-

Use a CD spectropolarimeter.

-

Record the CD spectra in the far-UV region (typically 190-250 nm) using a quartz cuvette with a short path length (e.g., 1 mm).

-

Record a baseline spectrum of the buffer and subtract it from the sample spectra.

-

-

Data Analysis:

-

The CD signal is typically expressed as mean residue ellipticity.

-

Analyze the spectra to estimate the percentage of α-helix, β-sheet, and random coil structures in the protein in the absence and presence of Azo fuchsine.

-

Significant changes in the CD spectrum upon addition of the dye indicate a conformational change in the protein.[1]

-

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for a complete thermodynamic characterization of a binding interaction. It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (K a ), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.

Methodology:

-

Sample Preparation:

-

Prepare the protein and Azo fuchsine solutions in the exact same buffer to minimize heats of dilution. Degas the solutions to avoid air bubbles.

-

Accurately determine the concentrations of both the protein and the dye.

-

-

Instrumentation Setup:

-

Use an isothermal titration calorimeter.

-

Fill the sample cell with the protein solution and the injection syringe with the Azo fuchsine solution.

-

-

Titration:

-

Perform a series of small, sequential injections of the Azo fuchsine solution into the protein solution while maintaining a constant temperature.

-

The instrument measures the heat change after each injection.

-

-

Data Analysis:

-

The raw data is a series of heat-flow peaks corresponding to each injection.

-

Integrate the peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of Azo fuchsine to protein.

-

Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters (K a , ΔH, and n).

-

Visualizing the Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate the logical relationships in the binding mechanism and the experimental workflows.

Caption: A diagram illustrating the key components and driving forces in the binding of Azo fuchsine to a biological macromolecule.

Caption: A flowchart outlining the experimental workflow for a comprehensive analysis of Azo fuchsine's interaction with a biological macromolecule.

Conclusion

References

A Technical Guide to the Spectroscopic Properties of Azo Fuchsine (Acid Violet 14)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known spectroscopic properties of Azo fuchsine, also identified as Acid Violet 14 and C.I. 17080. Due to the limited availability of specific quantitative data in the public domain, this document synthesizes the existing information and presents a generalized experimental framework for its characterization.

Core Spectroscopic Data

| Property | Data | Solvent/Conditions |

| Common Name | Azo fuchsine, Acid Violet 14 | - |

| C.I. Name | 17080 | - |

| Molecular Formula | C₂₅H₂₁N₄NaO₇S₂ | - |

| Molecular Weight | 576.58 g/mol | - |

| Absorption Maximum (λmax) | 540 nm | Aqueous Solution |

| Molar Absorptivity (ε) | Data not available | - |

| Solubility | Soluble in water (red solution), slightly soluble in ethanol and acetone | - |

| Color in Strong Acid | Dark green light for red, diluted red for blue-ray in concentrated H₂SO₄ | - |

| Color in Strong Base | Light red in 10% NaOH solution | - |

Experimental Protocols: Determination of Spectroscopic Properties

The following provides a detailed methodology for the characterization of the spectroscopic properties of Azo fuchsine, based on standard practices for azo dyes.

Sample Preparation

-

Stock Solution: Prepare a stock solution of Azo fuchsine of a known concentration (e.g., 1 mg/mL or 1 mM) in a suitable solvent. Given its solubility, deionized water is a primary choice. For studies in other solvents, ethanol or acetone can be used, though solubility is limited[1]. Sonication may be required to aid dissolution.

-

Working Solutions: Prepare a series of dilutions from the stock solution to be used for absorbance measurements. The concentration range should be chosen to ensure that the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).

UV-Visible Spectrophotometry

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended.

-

Wavelength Scan: To determine the absorption maximum (λmax), scan a solution of Azo fuchsine across a wavelength range of at least 300-700 nm. The peak absorbance will identify the λmax. For Basic Violet 14, the reported λmax in water is 540 nm[2].

-

Absorbance Measurements: For quantitative analysis, measure the absorbance of the prepared working solutions at the determined λmax.

-

Solvent Effects (Solvatochromism): To investigate the effect of solvent polarity on the absorption spectrum, prepare solutions of Azo fuchsine in a range of solvents with varying polarities (e.g., water, ethanol, methanol, DMSO, acetone, etc.). Record the absorption spectrum in each solvent to observe any shifts in the λmax.

Determination of Molar Absorptivity (ε)

-

Beer-Lambert Law Plot: Using the absorbance measurements from the series of dilutions at the λmax, create a Beer-Lambert Law plot with absorbance on the y-axis and concentration (in mol/L) on the x-axis.

-

Calculation: The molar absorptivity (ε) is determined from the slope of the resulting linear plot, according to the Beer-Lambert Law (A = εbc), where A is absorbance, b is the path length of the cuvette (typically 1 cm), and c is the concentration.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the key spectroscopic properties of Azo fuchsine.

Caption: Experimental workflow for determining the absorption maxima and molar absorptivity of Azo fuchsine.

Signaling Pathways

Based on available literature, there is no evidence to suggest the involvement of Azo fuchsine in specific biological signaling pathways. As a synthetic dye, its primary interactions are with substrates for coloration rather than specific biological receptors or signaling molecules.

References

Azo Fuchsine: A Technical Guide on its Role within the Broader Class of Azo Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azo fuchsine, a synthetically produced organic compound, holds a significant position within the vast class of azo compounds. Characterized by the presence of an azo functional group (-N=N-), this anionic dye is particularly valued in biomedical research for its application in histological staining techniques. This technical guide provides an in-depth exploration of Azo Fuchsine, detailing its chemical and physical properties, synthesis, and its functional role in established experimental protocols. Furthermore, this document elucidates the broader context of azo compounds, their classification, and their expanding applications in medicinal chemistry and drug development, offering a comprehensive resource for professionals in the field.

Introduction to Azo Compounds

Azo compounds represent the largest and most versatile class of synthetic dyes. Their defining feature is the azo group, which connects two substituted aromatic rings. This chromophore is responsible for the vibrant colors exhibited by these compounds, a property that has led to their widespread use in the textile, food, and cosmetic industries.

The synthesis of azo dyes is typically achieved through a two-step process known as azo coupling. The first step, diazotization, involves the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt. In the subsequent coupling reaction, the diazonium salt acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol or an aromatic amine, to form the azo compound.

Classification of Dyes

The following diagram illustrates the classification of dyes, positioning Azo Fuchsine within the broader landscape of coloring agents and highlighting the fundamental distinction between azo dyes and the structurally different triarylmethane dyes, such as true fuchsine.

Caption: Classification of synthetic dyes, highlighting Azo Fuchsine's position.

Azo Fuchsine: Properties and Synthesis

Azo Fuchsine is a non-systematic name that can refer to several red anionic azo dyes. The most commonly referenced compound is C.I. Acid Red 33, with the CAS number 3567-66-6.

Quantitative Data

The key chemical and physical properties of Azo Fuchsine (C.I. Acid Red 33) are summarized in the table below.

| Property | Value |

| IUPAC Name | disodium;5-amino-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate |

| CAS Number | 3567-66-6 |

| C.I. Number | 17200 |

| Molecular Formula | C₁₆H₁₁N₃Na₂O₇S₂ |

| Molecular Weight | 467.38 g/mol [1] |

| Appearance | Dark reddish-brown powder[1] |

| Water Solubility | 54.45 g/L at 26°C[2][3] |

| Absorption Max (λmax) | ~510 nm (in water, pH 7)[2] |

| ~525 nm (in ethanol)[2] | |

| Molar Absorptivity (ε) | ~50,000 - 60,000 M⁻¹cm⁻¹ (in water)[2] |

Synthesis of Azo Fuchsine

The synthesis of Azo Fuchsine (C.I. Acid Red 33) follows the general principle of azo dye formation. It involves the diazotization of aniline and subsequent coupling with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (H acid) under alkaline conditions.[4][5]

The following diagram illustrates the general workflow for the synthesis of Azo Fuchsine.

Caption: General workflow for the synthesis of Azo Fuchsine.

Role of Azo Fuchsine in Histological Staining

Azo Fuchsine, as an anionic dye, plays a crucial role in various polychromatic staining methods in histology. Its negatively charged sulfonate groups form electrostatic bonds with positively charged (cationic) tissue components, primarily basic amino acids in proteins like collagen.

Staining Mechanism

The differential staining observed in techniques like Masson's trichrome and Van Gieson's is attributed to the varying affinities and molecular sizes of the dyes used, as well as the permeability of the different tissue components. The following diagram illustrates the proposed mechanism of action for anionic dyes in histological staining.

Caption: Proposed staining mechanism of anionic dyes like Azo Fuchsine.

Experimental Protocols

While the name "Azo Fuchsine" might not always be explicitly mentioned, its properties as an acid red dye make it a suitable component in staining protocols that call for "Acid Fuchsin." It's important to note that "Acid Fuchsin" is technically a mixture of sulfonated triarylmethane dyes, but other acid red dyes are often used as substitutes.

This method is a simple and rapid technique for differentiating collagen from other tissues.

Principle: Van Gieson's stain utilizes a solution of picric acid and acid fuchsin. The smaller picric acid molecules rapidly penetrate and stain muscle and cytoplasm yellow, while the larger acid fuchsin molecules selectively bind to and stain collagen fibers red.[6][7][8]

Protocol:

-

Deparaffinize and rehydrate tissue sections to distilled water.

-

Stain nuclei with Weigert's iron hematoxylin for 5-10 minutes.

-

Rinse in running tap water.

-

Differentiate in 1% acid alcohol if necessary.

-

Wash in running tap water.

-

Stain in Van Gieson's solution (a mixture of 1% aqueous acid fuchsin and saturated aqueous picric acid) for 1-5 minutes.[6][8]

-

Dehydrate rapidly through ascending grades of alcohol.

-

Clear in xylene and mount.

Expected Results:

-

Collagen: Red/Pink

-

Muscle, Cytoplasm, Erythrocytes: Yellow

-

Nuclei: Blue/Black

This is a three-color staining protocol used to distinguish cells from surrounding connective tissue.

Principle: This technique employs a sequence of dyes and a polyacid (phosphomolybdic or phosphotungstic acid). The polyacid acts as a differentiating agent, removing the initial red dye from collagen, which is then stained with a contrasting color (blue or green).

Protocol:

-

Deparaffinize and rehydrate tissue sections to distilled water.

-

Mordant in Bouin's solution (optional, but recommended for improved staining).

-

Stain nuclei with Weigert's iron hematoxylin for 5-10 minutes.

-

Wash in running tap water.

-

Stain with a solution of Biebrich scarlet and acid fuchsin for 2-5 minutes.

-

Rinse in distilled water.

-

Differentiate in a phosphomolybdic/phosphotungstic acid solution for 5-10 minutes.

-

Without rinsing, transfer to a solution of aniline blue or light green for 5-10 minutes.

-

Rinse and differentiate in 1% acetic acid for 1-2 minutes.

-

Dehydrate, clear, and mount.

Expected Results:

-

Collagen: Blue or Green

-

Muscle, Cytoplasm, Keratin: Red

-

Nuclei: Dark Red/Purple to Black

The following diagram outlines the general experimental workflow for Masson's Trichrome staining.

Caption: Experimental workflow for Masson's Trichrome staining.

Azo Compounds in Drug Development

The biological activity of azo compounds extends beyond their use as dyes. The discovery of the antibacterial properties of Prontosil, an azo dye, marked the beginning of the sulfa drugs era.[9] The azo linkage can be cleaved by azoreductases in the body, particularly in the gut microbiome, to release two amine-containing molecules. This mechanism has been exploited in the design of prodrugs.

Examples of Azo Compounds in Pharmacology:

-

Sulfasalazine: Used to treat inflammatory bowel disease, it is cleaved in the colon to release 5-aminosalicylic acid (an anti-inflammatory agent) and sulfapyridine (an antibiotic).

-

Phenazopyridine: A urinary tract analgesic that exerts a local anesthetic effect on the mucosa of the urinary tract.

-

Balsalazide: Another prodrug used for ulcerative colitis, which releases 5-aminosalicylic acid upon cleavage of the azo bond.

The versatility of azo chemistry allows for the synthesis of a wide array of compounds with potential therapeutic applications, including antibacterial, antifungal, antiviral, and anticancer agents.[9]

Safety and Handling

Azo Fuchsine, like many other chemical reagents, requires careful handling. It is important to consult the Safety Data Sheet (SDS) before use. General safety precautions include:

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Using the substance in a well-ventilated area or under a fume hood.

-

Avoiding inhalation of dust and contact with skin and eyes.

-

Storing the compound in a cool, dry place away from oxidizing agents.

Conclusion

Azo Fuchsine, as a representative of the acid azo dyes, is a valuable tool in biomedical research, particularly in the field of histology. Its role in differential staining techniques underscores the importance of understanding the chemical principles of dye-tissue interactions. Beyond its application as a dye, the broader class of azo compounds presents a rich scaffold for the development of novel therapeutic agents, leveraging the unique properties of the azo bond for targeted drug delivery and action. This guide provides a foundational understanding of Azo Fuchsine and its context within azo chemistry, intended to support the work of researchers and scientists in their respective fields.

References

- 1. D&C Red 33 - Wikipedia [en.wikipedia.org]

- 2. Azo fuchsine | 3567-66-6 | Benchchem [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. 3567-66-6 | CAS DataBase [m.chemicalbook.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. Van Gieson's stain - Wikipedia [en.wikipedia.org]

- 7. newcomersupply.com [newcomersupply.com]

- 8. stainsfile.com [stainsfile.com]

- 9. discovery.researcher.life [discovery.researcher.life]

Methodological & Application

Application Note: Azo Fuchsine in Masson's Trichrome Staining for Collagen Fiber Visualization

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

Azo fuchsine is an acid dye integral to many trichrome staining methods, most notably Masson's Trichrome.[1][2] This technique is a cornerstone in histology for differentiating collagen from other tissue components like muscle and cytoplasm. The method does not use Azo fuchsine to stain collagen directly; instead, it imparts a vibrant red color to acidophilic elements such as cytoplasm, keratin, and muscle fibers.[3][4]

The principle of Masson's Trichrome stain is based on the sequential application of acidic dyes with different molecular weights and affinities for tissue components. The process involves three main stages:

-

Nuclear Staining: An iron hematoxylin solution is used to stain cell nuclei black or blue-black, providing clear cellular landmarks.[3][4]

-

Cytoplasmic Staining: A solution containing Azo fuchsine and other red acid dyes (like Biebrich scarlet) is applied. This mixture stains most acidophilic components, including muscle, cytoplasm, and collagen, a uniform red.

-

Differential Staining: A polyacid, typically phosphomolybdic acid or phosphotungstic acid, is applied.[1][3] This large molecule acts as a differentiating agent, causing the red dye to diffuse out of the porous collagen fibers while being retained in denser tissues like muscle and cytoplasm. Finally, a counterstain of a different color and smaller molecular size, such as Aniline Blue or Light Green, is used. This dye penetrates the now-decolorized collagen, staining it a contrasting blue or green.[3]

This differential staining is crucial for studying fibrosis, muscular pathologies, and other conditions involving changes in the extracellular matrix.[3][5]

Applications

-

Histopathology: Widely used to assess fibrosis in organs such as the liver (cirrhosis), kidneys (glomerular fibrosis), heart (infarction), and lungs.[3][4]

-

Oncology: Helps distinguish tumors arising from muscle cells (rhabdomyosarcoma) from those of fibroblastic origin (fibrosarcoma).[3]

-

Muscle Research: Clearly differentiates muscle tissue from surrounding connective tissue, aiding in the study of muscular dystrophies and injuries.[4]

Quantitative Data Summary: Expected Staining Results

The following table summarizes the expected colorimetric results for various tissue components after a successful Masson's Trichrome stain utilizing Azo fuchsine.

| Tissue Component | Expected Color |

| Collagen Fibers | Blue or Green (depending on counterstain) |

| Cytoplasm | Red / Pink |

| Muscle Fibers | Red |

| Keratin | Red |

| Nuclei | Black / Blue-Black |

| Erythrocytes | Red / Yellow |

Experimental Protocol: Masson's Trichrome Staining

This protocol is intended for formalin-fixed, paraffin-embedded tissue sections.

Required Materials and Reagents

-

Fixative: 10% Neutral Buffered Formalin.

-

Mordant: Bouin's Solution (Saturated Picric Acid: 75 ml, Formalin 37-40%: 25 ml, Glacial Acetic Acid: 5 ml).

-

Reagents for Staining Solutions:

-

Weigert's Iron Hematoxylin (prepare fresh by mixing equal parts of Solution A and Solution B).

-

Solution A: 1 g Hematoxylin in 100 ml 95% Ethanol.

-

Solution B: 4 ml 29% Ferric Chloride in 95 ml Distilled Water, plus 1 ml Concentrated HCl.

-

-

Biebrich Scarlet-Acid Fuchsin Solution: 90 ml 1% aqueous Biebrich Scarlet, 10 ml 1% aqueous Acid Fuchsin, 1 ml Glacial Acetic Acid.

-

Phosphomolybdic/Phosphotungstic Acid Solution: 5 g Phosphomolybdic Acid (or Phosphotungstic Acid) in 100 ml Distilled Water.

-

Aniline Blue Solution: 2.5 g Aniline Blue in 100 ml Distilled Water, plus 2 ml Glacial Acetic Acid.

-

1% Acetic Acid Solution: 1 ml Glacial Acetic Acid in 99 ml Distilled Water.

-

-

General Supplies: Deparaffinization and rehydration reagents (Xylene, graded alcohols), distilled water, mounting medium, coverslips.

Staining Procedure

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene: 2 changes, 5 minutes each.

-

Transfer to 100% Ethanol: 2 changes, 3 minutes each.

-

Transfer to 95% Ethanol: 2 changes, 3 minutes each.

-

Transfer to 70% Ethanol: 3 minutes.

-

Rinse in running tap water.

-

-

Mordanting (Post-Fixation):

-

Immerse slides in pre-warmed Bouin's solution at 56°C for 1 hour.

-

Allow slides to cool, then wash in running tap water until the yellow color disappears (10-15 minutes).

-

-

Nuclear Staining:

-

Stain in freshly mixed Weigert's iron hematoxylin for 10 minutes.[4]

-

Wash in running tap water for 10 minutes.

-

Differentiate briefly in 1% acid alcohol if needed, then "blue" in running tap water or Scott's tap water substitute.

-

Rinse in distilled water.

-

-

Cytoplasmic Staining:

-

Stain in Biebrich Scarlet-Acid Fuchsin solution for 5 minutes.[4]

-

Rinse in distilled water.

-

-

Differentiation and Decolorization:

-

Immerse in Phosphomolybdic/Phosphotungstic Acid solution for 10-15 minutes.[4] This step is critical as it removes the red stain from collagen.

-

-

Collagen Staining:

-

Transfer slides directly (without rinsing) into Aniline Blue solution and stain for 5-10 minutes.[4]

-

-

Final Differentiation and Dehydration:

-

Rinse briefly in 1% Acetic Acid solution for 1 minute.

-

Dehydrate quickly through 95% Ethanol, then two changes of 100% Ethanol.

-

Clear in two changes of Xylene.

-

-

Mounting:

-

Apply a permanent mounting medium and coverslip.

-

Visualizations

The following diagram illustrates the complete workflow for the Masson's Trichrome staining protocol.

A flowchart of the Masson's Trichrome staining protocol.

References

Application Notes and Protocols: Preparation of Azo Fuchsine Solutions for Van Gieson's Stain

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation and use of Azo Fuchsine (commonly known as Acid Fuchsin) solutions for the Van Gieson's histochemical staining technique. This method is crucial for the differential staining of collagen and other connective tissues, which is of significant importance in pathological and histological studies within drug development and scientific research.

Introduction

Van Gieson's stain is a widely used histological method to differentiate collagen from other tissues, such as muscle and cytoplasm. The technique employs a mixture of picric acid and acid fuchsin. Acid fuchsin, a component of the aniline blue, eosine, and methyl green (azan) staining method, selectively stains collagen fibers a vibrant red or pink, while picric acid stains muscle fibers and cytoplasm yellow. A nuclear stain, typically Weigert's iron hematoxylin, is used beforehand to stain cell nuclei blue to black, providing a clear contrast. This differential staining is invaluable for assessing the degree of fibrosis in various tissues, a key indicator in many disease models and toxicological studies.

Materials and Reagents

Reagent Preparation

Note: The term "Azo fuchsine" in the context of Van Gieson's stain typically refers to Acid Fuchsin (C.I. 42685).

A comprehensive list of the necessary reagents and their preparation is detailed below.

Table 1: Preparation of Stock Solutions

| Solution | Reagent | Amount | Solvent | Total Volume |

| 1% Acid Fuchsin | Acid Fuchsin Powder | 1 g | Distilled Water | 100 ml |

| Saturated Picric Acid | Picric Acid Crystals | ~1.3 g | Distilled Water | 100 ml |

| Weigert's Iron Hematoxylin Solution A | Hematoxylin Powder | 1 g | 95% Ethanol | 100 ml |

| Weigert's Iron Hematoxylin Solution B | 29% Ferric Chloride (FeCl₃) in water | 4 ml | Distilled Water | 95 ml |

| Hydrochloric Acid (conc.) | 1 ml |

Table 2: Preparation of Working Solutions

| Working Solution | Stock Solution A | Volume of Stock A | Stock Solution B | Volume of Stock B |

| Van Gieson's Staining Solution | 1% Acid Fuchsin | 5 ml | Saturated Picric Acid | 95 ml |

| Weigert's Iron Hematoxylin | Weigert's Solution A | Equal Parts | Weigert's Solution B | Equal Parts |

Note: Weigert's Iron Hematoxylin working solution should be prepared fresh daily by mixing equal parts of Solution A and Solution B.

Experimental Protocol: Van Gieson's Staining

This protocol outlines the step-by-step procedure for staining paraffin-embedded tissue sections.

Table 3: Van Gieson's Staining Protocol

| Step | Procedure | Time |

| 1 | Deparaffinize and rehydrate sections to distilled water. | - |

| 2 | Stain in freshly prepared Weigert's iron hematoxylin solution. | 10 minutes |

| 3 | Wash in running tap water. | 5-10 minutes |

| 4 | Differentiate in 1% acid alcohol (1% HCl in 70% ethanol). | 10-20 seconds |

| 5 | Wash in running tap water. | 1-2 minutes |

| 6 | "Blue" the sections in Scott's tap water substitute or alkaline tap water. | 1-2 minutes |

| 7 | Wash in distilled water. | 1 minute |

| 8 | Stain in Van Gieson's solution.[1] | 3-5 minutes |

| 9 | Dehydrate rapidly through ascending grades of alcohol (95% and two changes of 100%). | - |

| 10 | Clear in two changes of xylene. | - |

| 11 | Mount with a resinous mounting medium. | - |

Expected Results

-

Collagen: Bright Red/Pink[1]

-

Muscle, Cytoplasm, and Red Blood Cells: Yellow

-

Nuclei: Blue/Black

Workflow and Logical Relationships

The following diagrams illustrate the key workflows for solution preparation and the staining protocol.

References

Application of Azo fuchsine in studying cardiovascular and liver fibrosis.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, is a common pathological feature in a variety of chronic diseases affecting the cardiovascular system and the liver. Accurate assessment and quantification of fibrosis are crucial for understanding disease progression, evaluating the efficacy of novel therapeutic agents, and for diagnostic purposes. Azo fuchsine, a vibrant red azo dye, is a critical component of various trichrome staining methods, most notably Masson's Trichrome stain. This stain is extensively utilized in histology to differentiate collagen fibers from other tissue components, such as muscle and cytoplasm, thereby enabling the visualization and quantification of fibrosis. In this context, Azo fuchsine, often in combination with other dyes, stains cytoplasm, and muscle fibers red, providing a stark contrast to the blue or green-stained collagen, depending on the specific trichrome protocol.

Application Notes

Azo fuchsine-based trichrome staining is a robust and widely adopted method for the histological assessment of fibrosis in both preclinical animal models and human clinical samples.

In Cardiovascular Fibrosis:

-

Myocardial Infarction: Following a myocardial infarction, Azo fuchsine staining helps to delineate the scar tissue, which is rich in collagen, from the surviving myocardium. This allows for the quantification of infarct size, a critical parameter in assessing cardiac injury and the effects of cardioprotective therapies.

-

Hypertensive Heart Disease: In hypertensive heart disease, chronic pressure overload leads to interstitial and perivascular fibrosis. Azo fuchsine staining enables the visualization and quantification of this diffuse fibrosis, which contributes to cardiac stiffness and diastolic dysfunction.

-

Cardiomyopathies: Various cardiomyopathies are associated with significant fibrosis. Azo fuchsine staining is instrumental in characterizing the pattern and extent of fibrosis in these conditions, aiding in diagnosis and prognostic evaluation.

In Liver Fibrosis:

-

Chronic Hepatitis: In chronic viral hepatitis (B and C) and autoimmune hepatitis, ongoing inflammation leads to the progressive deposition of collagen, initially in the portal tracts and subsequently bridging between portal tracts and central veins. Azo fuchsine staining is used to stage the severity of liver fibrosis, which is a key determinant of prognosis and the need for antiviral or immunosuppressive therapy.

-

Non-alcoholic Fatty Liver Disease (NAFLD) and Non-alcoholic Steatohepatitis (NASH): As NAFLD progresses to NASH, fibrosis develops and can advance to cirrhosis. Azo fuchsine-based staining is essential for assessing the stage of fibrosis in liver biopsies from patients with NASH, a crucial endpoint in many clinical trials for novel anti-NASH therapies.

-

Alcoholic Liver Disease: Chronic alcohol consumption induces a fibrotic response in the liver. Azo fuchsine staining helps to evaluate the extent of fibrosis and the architectural distortion of the liver parenchyma.

Quantitative Data Presentation

The quantification of fibrosis from Azo fuchsine-stained tissue sections is typically performed using digital image analysis software. The following table summarizes key quantitative parameters obtained from such analyses.

| Parameter | Description | Typical Units | Application Example |

| Collagen Proportional Area (CPA) | The ratio of the collagen-stained area (blue/green) to the total tissue area. | % | Assessing the overall fibrotic burden in a liver biopsy. |

| Percent Area of Fibrosis | Similar to CPA, representing the percentage of the tissue section occupied by fibrotic tissue. | % | Quantifying the extent of scarring in the heart post-myocardial infarction. |

| Fibrosis Score (e.g., METAVIR, Ishak) | Semi-quantitative scoring systems based on the architectural changes due to fibrosis. | Staging (F0-F4) | Staging the progression of liver fibrosis in chronic hepatitis. |

| Perivascular Fibrosis Index | The ratio of the fibrotic area around a blood vessel to the vessel's luminal area. | Ratio | Evaluating cardiac remodeling in hypertensive heart disease. |

Experimental Protocols

Masson's Trichrome Staining Protocol for Cardiovascular and Liver Tissue (Paraffin-Embedded)

This protocol is adapted for formalin-fixed, paraffin-embedded heart and liver tissue sections.

Reagents:

-

Bouin's Solution

-

Weigert's Iron Hematoxylin (Solutions A and B)

-

Biebrich Scarlet-Acid Fuchsin Solution (containing Azo fuchsine)

-

Phosphomolybdic/Phosphotungstic Acid Solution

-

Aniline Blue Solution

-

1% Acetic Acid Solution

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Distilled Water

-

Mounting Medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer slides through two changes of 100% ethanol for 3 minutes each.

-

Transfer slides through two changes of 95% ethanol for 3 minutes each.

-

Rinse in 70% ethanol for 3 minutes.

-

Rinse in running tap water.

-

-

Mordanting:

-

Incubate slides in pre-warmed Bouin's solution at 56-60°C for 1 hour.

-

Allow slides to cool and wash in running tap water until the yellow color disappears.

-

-

Nuclear Staining:

-

Prepare fresh Weigert's Iron Hematoxylin by mixing equal parts of Solution A and Solution B.

-

Stain slides in Weigert's hematoxylin for 10 minutes.

-

Wash in running tap water for 10 minutes.

-

-

Cytoplasmic and Muscle Fiber Staining:

-

Stain slides in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.

-

Rinse briefly in distilled water.

-

-

Differentiation and Collagen Staining:

-

Differentiate in Phosphomolybdic/Phosphotungstic Acid Solution for 10-15 minutes, or until the collagen is not red.

-

Without rinsing, transfer slides directly to Aniline Blue Solution and stain for 5-10 minutes.

-

-

Final Differentiation and Dehydration:

-

Rinse briefly in distilled water.

-

Differentiate in 1% Acetic Acid Solution for 1 minute.

-

Rinse in distilled water.

-

Dehydrate through 95% ethanol and two changes of 100% ethanol, 3 minutes each.

-

-

Clearing and Mounting:

-

Clear in two changes of xylene for 3 minutes each.

-

Mount with a permanent mounting medium.

-

Expected Results:

-

Collagen: Blue

-

Nuclei: Black

-

Cytoplasm, Muscle, Erythrocytes: Red

Visualizations

Signaling Pathways in Fibrosis

A simplified signaling pathway leading to cardiac fibrosis.

digraph "Liver Fibrosis Signaling Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];// Nodes Hepatocyte_Injury [label="Hepatocyte Injury\n(e.g., Viral, Toxin, Metabolic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Kupffer_Cell [label="Kupffer Cell\n(Macrophage)", fillcolor="#F1F3F4", fontcolor="#202124"]; TGFb_PDGF [label="TGF-β, PDGF", fillcolor="#FBBC05", fontcolor="#202124"]; HSC [label="Hepatic Stellate Cell\n(Quiescent)", fillcolor="#F1F3F4", fontcolor="#202124"]; Activated_HSC [label="Activated HSC\n(Myofibroblast-like)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ECM_Deposition [label="ECM Deposition\n(Collagen)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Liver_Fibrosis [label="Liver Fibrosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Hepatocyte_Injury -> Kupffer_Cell [label="activates"]; Kupffer_Cell -> TGFb_PDGF [label="secretes"]; TGFb_PDGF -> HSC [label="activates"]; HSC -> Activated_HSC [label="transforms to"]; Activated_HSC -> ECM_Deposition; ECM_Deposition -> Liver_Fibrosis; }

Key cellular events and signaling in the progression of liver fibrosis.

Experimental Workflow

A comprehensive workflow from tissue collection to data analysis for fibrosis assessment.

Azo Fuchsine: A High-Contrast Red Counterstain for Muscle and Cytoplasm

Application Note & Protocol

For researchers, scientists, and drug development professionals requiring clear differentiation of tissue components, Azo Fuchsine serves as a robust red counterstain, particularly effective for muscle and cytoplasm. Its vibrant red hue provides excellent contrast against blue or green connective tissue stains, making it an integral component of many trichrome staining methods, most notably Masson's Trichrome. This document provides detailed application notes and protocols for the use of Azo Fuchsine in histological preparations.

Principle of Staining

Azo Fuchsine is an anionic azo dye that binds to basic (cationic) proteins in the cytoplasm and muscle fibers through electrostatic interactions.[1] In the context of a trichrome stain, a sequence of dyes with varying molecular weights and affinities for different tissue components is applied. Typically, after nuclear staining with an iron hematoxylin, an Azo Fuchsine solution (often in combination with other red acid dyes like Biebrich Scarlet) is used to stain all acidophilic elements, including cytoplasm, muscle, and collagen. A subsequent differentiation step, commonly with phosphomolybdic or phosphotungstic acid, removes the red dye from collagen, which is then stained with a contrasting dye like Aniline Blue or Fast Green FCF.[1][2] This sequential process results in black or dark purple nuclei, red muscle and cytoplasm, and blue or green collagen.

Data Presentation: Solution Compositions

The following tables summarize the compositions of various solutions utilized in protocols incorporating Azo Fuchsine (often referred to as Acid Fuchsin in these formulations).

Table 1: Biebrich Scarlet-Acid Fuchsin Solution Variants

| Component | Variant 1 | Variant 2 | Variant 3 |

| Acid Fuchsin | 0.5 g | 0.35 g | 1.0 g |

| Ponceau 2R | - | 0.65 g | 1.0 g |

| Glacial Acetic Acid | 0.5 mL | 1.0 mL | 1.0 mL |

| Distilled Water | 100 mL | 100 mL | 100 mL |

Source: Adapted from various Masson's Trichrome protocol variants.[3]

Table 2: Standalone Acid Fuchsin Staining Solution

| Component | Amount |

| Acid Fuchsin | 3.5 g |

| Glacial Acetic Acid | 250 mL |

| Distilled Water | 750 mL |

Source: Protocol for staining roots for plant-parasitic nematode visualization.[4]

Table 3: General 1% Acid Fuchsin Biological Stain Solution

| Component | Amount |

| Acid Fuchsin | 1 g |

| Glacial Acetic Acid | 1 mL |

| Distilled Water | to 100 mL |

Source: General preparation for a 1% aqueous biological stain.[5]

Experimental Protocols

The following is a detailed protocol for a Masson's Trichrome stain utilizing a Biebrich Scarlet-Acid Fuchsin solution for staining muscle and cytoplasm. This protocol is suitable for 5µm paraffin sections of neutral buffered formalin-fixed tissue.[3] For optimal results, secondary fixation in Bouin's fluid for one hour at 56°C is recommended.[3]

Reagents:

-

Bouin's Fluid

-

Weigert's Iron Hematoxylin (Working Solution)

-

Biebrich Scarlet-Acid Fuchsin Solution (See Table 1 for variants)

-

Phosphomolybdic-Phosphotungstic Acid Solution (Equal parts of 5% phosphomolybdic acid and 5% phosphotungstic acid)[2]

-

Aniline Blue Solution (2.5 g Aniline Blue in 100 mL of 2% acetic acid)

-

1% Acetic Acid Solution

-

Ethanol (95% and 100%)

-

Xylene

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through descending grades of alcohol (100%, 95%, 70%) to distilled water.

-

Mordanting: If not already fixed in a picric acid-containing fixative, mordant in Bouin's Fluid at 56°C for 1 hour.[6]

-

Washing: Rinse sections in running tap water for 5-10 minutes, or until the yellow color from the Bouin's Fluid is completely removed.[1]

-

Nuclear Staining: Stain in working Weigert's Iron Hematoxylin for 10 minutes.[1]

-

Washing: Wash in running tap water for 10 minutes, then rinse in distilled water.[1]

-

Cytoplasmic and Muscle Staining: Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.[1]

-

Washing: Rinse in distilled water.[1]

-

Differentiation: Differentiate in Phosphomolybdic-Phosphotungstic Acid Solution for 10-15 minutes, or until the collagen is decolorized.[1]

-

Collagen Staining: Transfer directly to Aniline Blue solution and stain for 5-10 minutes.[1]

-

Washing and Differentiation: Rinse briefly in distilled water and then differentiate in 1% Acetic Acid solution for 2-5 minutes.[1]

-

Dehydration and Clearing: Wash in distilled water, then dehydrate rapidly through ascending grades of alcohol (95%, 100%). Clear in xylene.[1]

-

Mounting: Mount with a resinous mounting medium.

Expected Results:

-

Nuclei: Black

-

Cytoplasm, Muscle, Keratin: Red/Pink[7]

-

Collagen, Mucin: Blue

-

Erythrocytes: Scarlet/Red[7]

Visualized Workflow

Caption: Masson's Trichrome staining workflow with Azo Fuchsine.

References

- 1. microbenotes.com [microbenotes.com]

- 2. researchgate.net [researchgate.net]

- 3. stainsfile.com [stainsfile.com]

- 4. Protocols | Gregory L Tylka [faculty.sites.iastate.edu]

- 5. Acid Fuchsin Aqueous Solutions - Delta Microscopies [deltamicroscopies.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. med.emory.edu [med.emory.edu]

Mallory's Trichrome Method with Acid Fuchsin: Application Notes and Protocols for Researchers

Introduction

Mallory's trichrome stain is a histological technique developed by Frank Burr Mallory in 1900 that is instrumental in differentiating cellular and extracellular components, particularly collagenous connective tissue.[1][2] This method utilizes three different stains—acid fuchsin, aniline blue, and orange G—to selectively stain various tissue elements.[1][2] It is widely employed in pathology and research to highlight collagen, cytoplasm, and red blood cells, making it invaluable for studying fibrosis and the structure of connective tissue.[1][2] The technique relies on the differential affinity of dyes for tissue macromolecules, a process modulated by the use of a polyacid like phosphomolybdic acid.[3]

Principle of the Method

The selectivity of Mallory's trichrome stain is based on the molecular size of the dyes and the permeability of the tissues. The procedure involves the sequential application of an acidic dye (acid fuchsin) to stain cytoplasm and nuclei, followed by treatment with phosphomolybdic acid. Phosphomolybdic acid acts as a "dye-lake" or mordant, forming a complex with the tissue structures and the initial dye.[3] It is believed to displace the easily diffusible red dye from the collagen fibers. Subsequently, a counterstain solution containing aniline blue and orange G is applied. The larger aniline blue molecules are then able to penetrate and stain the now porous collagen fibers blue, while the smaller orange G molecules stain erythrocytes.[3]

Reagent Preparation

The following table outlines the preparation of the necessary solutions for Mallory's trichrome stain.

| Solution Name | Reagent | Quantity |

| Solution A: Acid Fuchsin | Acid Fuchsin | 1 g |

| Distilled Water | 100 mL | |

| Solution B: Mordant | Phosphomolybdic Acid | 1 g |

| Distilled Water | 100 mL | |

| Solution C: Counterstain | Aniline Blue | 0.5 g |

| Orange G | 2 g | |

| Oxalic Acid | 2 g | |

| Distilled Water | 100 mL |

Note: Phosphotungstic acid can be used as a substitute for phosphomolybdic acid in Solution B.[4]

Experimental Protocol

This protocol is designed for 5µm paraffin-embedded sections of formalin-fixed tissue. For optimal results, fixation with Zenker's or Bouin's fluid is recommended.[4][5]

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (or a xylene substitute) for 2 changes of 5 minutes each to remove paraffin.

-

Rehydrate sections through descending grades of alcohol: 100% ethanol (2 changes, 3 minutes each), 95% ethanol (2 minutes), 70% ethanol (2 minutes).

-

Rinse thoroughly in distilled water.

-

-

Staining with Acid Fuchsin (Solution A):

-

Mordanting (Solution B):

-

Counterstaining (Solution C):

-

Dehydration and Mounting:

-

Dehydrate sections rapidly through ascending grades of alcohol: 95% ethanol (2 changes, 30 seconds each) and 100% ethanol (2 changes, 1 minute each).

-

Clear in xylene (or a xylene substitute) for 2 changes of 3 minutes each.

-

Mount with a resinous mounting medium.

-

Expected Staining Results

The following table summarizes the expected coloration of different tissue components after performing Mallory's trichrome stain.

| Tissue Component | Expected Color |

| Nuclei | Red |

| Cytoplasm | Red to Pink |

| Muscle Fibers | Red |

| Collagen | Deep Blue |

| Erythrocytes | Orange |

| Myelin | Gold Yellow |

| Cartilage | Blue |

| Bone | Deep Blue |

Experimental Workflow

The following diagram illustrates the sequential steps of the Mallory's trichrome staining procedure.

References

Application Notes: Using Azo Fuchsine for the Differentiation of Muscle from Collagen

Introduction

Azo fuchsine and its related acidic dyes are integral components of various trichrome staining methods, most notably Masson's trichrome stain. These techniques are fundamental in histology and pathology for the differential staining of muscle tissue and collagen fibers. This allows for the clear visualization and quantification of tissue composition, which is particularly crucial in the study of fibrosis, muscular pathologies, and tissue engineering. In Masson's trichrome, muscle fibers are typically stained red by Azo fuchsine or Acid Fuchsin, while collagen is counterstained blue or green. This color contrast enables researchers and clinicians to assess the extent of collagen deposition, a hallmark of fibrotic diseases.

Principle of the Staining Method

The differential staining in trichrome methods is based on the selective binding of anionic dyes to tissue components. The technique employs a sequence of staining solutions with dyes of varying molecular weights and a polyacid (such as phosphotungstic or phosphomolybdic acid). Initially, all acidophilic tissue elements, including cytoplasm, muscle, and collagen, are stained by the red dye (Azo fuchsine/Acid Fuchsin). Subsequently, the polyacid treatment acts as a decolorizing agent, causing the red dye to diffuse out of the collagen fibers while it is retained in the muscle and cytoplasm. A final counterstain, typically Aniline Blue or Light Green, then binds to the collagen, rendering it blue or green, respectively. The nuclei are typically stained black or dark blue with an iron hematoxylin solution, which is resistant to the acidic environment of the subsequent staining steps.

Applications

Masson's trichrome staining is widely utilized in various research and diagnostic applications:

-

Fibrosis Assessment: It is the gold standard for visualizing and quantifying fibrosis in a wide range of organs, including the liver (cirrhosis), lungs (pulmonary fibrosis), kidneys (glomerular fibrosis), and heart (cardiac fibrosis).[1]

-

Muscular Pathologies: The stain is used to study muscular dystrophies and other muscle diseases by highlighting changes in muscle fiber structure and the surrounding connective tissue.[2]

-

Cardiovascular Research: It helps in the analysis of cardiac infarcts and vascular pathologies by differentiating between healthy muscle and scar tissue (collagen).[2]

-

Tumor Analysis: Masson's trichrome can be employed to detect and analyze tumors in biopsies, particularly in the liver and kidneys, by visualizing the tumor's interaction with the surrounding connective tissue.[2]

-

Wound Healing Studies: The progression of wound healing can be monitored by assessing the deposition and remodeling of collagen at the site of injury.

Data Presentation

Quantitative analysis of muscle and collagen content from stained tissue sections can be performed using image analysis software such as ImageJ. The color deconvolution plugin for ImageJ can separate the distinct colors of the trichrome stain, allowing for the area of collagen (blue/green) and muscle (red) to be quantified.[3][4] The results can be presented as a percentage of the total tissue area.

| Tissue Component | Staining Color | Quantification Parameter | Example Data (Hypothetical) |

| Muscle | Red | % Area | 75.4% |

| Collagen | Blue/Green | % Area | 24.6% |

| Nuclei | Black/Dark Blue | N/A | N/A |

Experimental Protocols

Masson's Trichrome Staining Protocol

This protocol is a widely used method for the differential staining of muscle and collagen fibers.

Materials and Reagents:

-

Bouin's Solution (for fixation)

-

Weigert's Iron Hematoxylin (Solutions A and B)

-

Biebrich Scarlet-Acid Fuchsin Solution

-

Phosphomolybdic-Phosphotungstic Acid Solution

-

Aniline Blue Solution

-

1% Acetic Acid Solution

-

Ethanol (70%, 95%, 100%)

-

Xylene

-

Mounting medium

Reagent Preparation:

-

Weigert's Iron Hematoxylin Working Solution: Mix equal parts of Stock Solution A (1% Hematoxylin in 95% ethanol) and Stock Solution B (4% Ferric chloride in distilled water with 1% concentrated Hydrochloric acid). This working solution is stable for several weeks.[5]

-

Biebrich Scarlet-Acid Fuchsin Solution:

-

Biebrich Scarlet, 1% aqueous: 90 ml

-

Acid Fuchsin, 1% aqueous: 10 ml

-

Glacial Acetic Acid: 1 ml[5]

-

-

Phosphomolybdic-Phosphotungstic Acid Solution:

-

5% Phosphomolybdic acid: 25 ml

-

5% Phosphotungstic acid: 25 ml[5]

-

-

Aniline Blue Solution:

-

Aniline Blue: 2.5 g

-

Glacial Acetic Acid: 2 ml

-

Distilled water: 100 ml[5]

-

-

1% Acetic Acid Solution:

-

Glacial Acetic Acid: 1 ml

-

Distilled water: 99 ml[5]

-

Staining Procedure:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water.[5][6]

-

Fixation: For formalin-fixed tissues, mordant in Bouin's solution for 1 hour at 56°C to improve stain quality. Rinse with running tap water for 5-10 minutes to remove the yellow color.[6]

-

Nuclear Staining: Stain in Weigert's iron hematoxylin working solution for 10 minutes. Rinse in running warm tap water for 10 minutes, then wash in distilled water.[5][6]

-

Cytoplasmic and Muscle Staining: Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes. Wash in distilled water.[5][6]

-

Differentiation: Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until the collagen is no longer red.[5][6]

-

Collagen Staining: Transfer the sections directly (without rinsing) to Aniline Blue solution and stain for 5-10 minutes.[5]

-

Final Rinse and Differentiation: Rinse briefly in distilled water and then differentiate in 1% acetic acid solution for 2-5 minutes.[5][6]

-

Dehydration and Mounting: Wash in distilled water. Dehydrate rapidly through 95% and absolute ethanol, clear in xylene, and mount with a resinous mounting medium.[5][6]

Expected Results:

Quantification of Collagen using ImageJ

Procedure:

-

Image Acquisition: Acquire high-quality images of the stained tissue sections using a light microscope with a digital camera.

-

Install ImageJ and Plugin: Download and install the open-source software ImageJ. Install the "Colour Deconvolution 2" plugin.[4]

-

Color Deconvolution:

-

Open the stained image in ImageJ.

-

Go to Plugins > Colour > Colour Deconvolution 2.

-

In the dialog box, select "Masson's Trichrome" from the vector dropdown menu.[4]

-

This will separate the image into three channels representing the different stains. The channel corresponding to the blue/green stain represents collagen.[4]

-

-

Image Thresholding:

-

Select the collagen channel image.

-

Go to Image > Adjust > Threshold.

-

Adjust the threshold to select the stained collagen areas accurately.[4]

-

-

Measure Area:

-

Go to Analyze > Set Measurements and select "Area" and "Area fraction".

-

Go to Analyze > Measure to calculate the percentage area of the stained collagen.[4]

-

Mandatory Visualizations

Caption: Experimental workflow for Masson's Trichrome staining.

Caption: Logical relationship of differential staining in Masson's Trichrome.

References

Aldehyde-fuchsin staining method for elastic fibers and pancreatic beta cells.

Application Notes for the Staining of Elastic Fibers and Pancreatic Beta Cells

The Aldehyde-Fuchsin (AF) staining method, first developed by Gomori, is a versatile histological technique prized for its ability to selectively stain elastic fibers and the granules of pancreatic beta cells a deep purple color.[1][2] This specificity makes it an invaluable tool in various research and drug development contexts, from studying connective tissue disorders to investigating diabetes and pancreatic function.

Mechanism of Action: The precise chemical mechanism of Aldehyde-Fuchsin staining is complex and not fully elucidated.[3] The stain is prepared by combining basic fuchsin (specifically pararosanilin) with an aldehyde, typically paraldehyde, in the presence of an acid.[4][5] This reaction, which requires a "ripening" period of several days, is thought to form a Schiff base or a similar condensation product.[3][6][7][8] This newly formed dye molecule exhibits a strong affinity for specific tissue components.

-

Elastic Fibers: The staining of elastic fibers is attributed to the formation of hydrogen bonds and van der Waals forces between the Aldehyde-Fuchsin dye and the apolar core of the elastin protein.[9] Salt linkages to the microfibrillar components of elastin may also play a role.[9]

-

Pancreatic Beta Cells: In pancreatic islets of Langerhans, Aldehyde-Fuchsin selectively stains the insulin-containing granules within the beta cells a deep purple, allowing for their clear differentiation from other islet cells such as alpha cells.[1][10] The staining of beta cell granules is thought to be due to the presence of cystine-rich proteins within the granules.[5] Oxidation of the tissue, often with agents like potassium permanganate, can enhance the staining intensity by converting sulfhydryl groups to sulfonic acid groups, which then react with the dye.[2][5]

Applications in Research and Drug Development:

-

Connective Tissue Research: Aldehyde-Fuchsin is widely used to visualize the distribution and morphology of elastic fibers in tissues like the skin, aorta, and lung.[9] It is instrumental in studying diseases affecting elastic tissues, such as emphysema, atherosclerosis, and certain skin conditions.

-

Diabetes and Metabolism Research: The specific staining of pancreatic beta cell granules allows for the quantitative and qualitative assessment of beta cell mass and granulation.[2][11] This is crucial in diabetes research for evaluating the effects of new drugs on beta cell function and survival.

-

Pituitary Gland Research: The stain is also effective in differentiating basophils in the anterior pituitary gland.[9]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the Aldehyde-Fuchsin staining protocol.

| Parameter | Value | Notes |